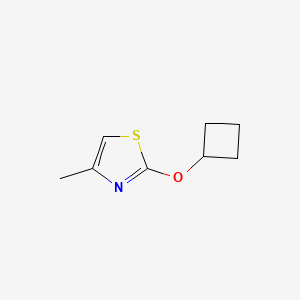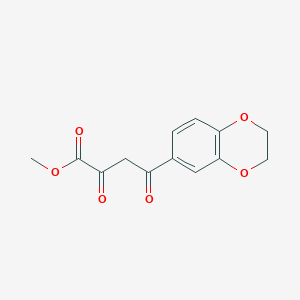
2-シクロブトキシ-4-メチル-1,3-チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutoxy-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.24. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclobutoxy-4-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutoxy-4-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!2-シクロブトキシ-4-メチル-1,3-チアゾールの科学研究用途に関する包括的な分析を、6つのユニークな分野に焦点を当ててご紹介します。
医薬品開発
2-シクロブトキシ-4-メチル-1,3-チアゾールは、その潜在的な生物活性により、医薬品研究における有望な化合物です。 この化合物を含むチアゾール誘導体は、抗菌、抗真菌、抗ウイルス特性を有することが示されています 。これらの特性により、新たな抗生物質や抗ウイルス薬の開発に役立ち、薬剤耐性病原体の増殖に対する懸念に対処することができます。
抗がん研究
チアゾール誘導体は抗がん特性で知られており、2-シクロブトキシ-4-メチル-1,3-チアゾールも例外ではありません。 この化合物は、DNA複製と細胞分裂を妨げることでがん細胞の増殖を阻害する分子の合成に使用することができます 。この分野の研究は、より効果的で毒性の低いがん治療薬の開発に焦点を当てています。
材料科学
材料科学では、2-シクロブトキシ-4-メチル-1,3-チアゾールは、その独自の化学特性を生かして利用されています。 ポリマーに組み込むことで、その熱安定性と機械的強度を高めることができます 。この用途は、航空宇宙、自動車、電子機器産業向けの高度な材料を開発する上で特に価値があります。
有機合成
この化合物は、有機合成において汎用性の高いビルディングブロックとして役立ちます。 チアゾール環構造により、さまざまな化学修飾が可能となり、複雑な有機分子の作成に役立ちます。研究者はこれを用いて、医薬品、農薬、染料などの潜在的な用途を持つ新規化合物を合成しています。
農薬開発
2-シクロブトキシ-4-メチル-1,3-チアゾールは、農薬の開発においても研究されています。 その誘導体は、効果的な殺虫剤や除草剤として機能し、害虫駆除と作物保護の解決策を提供します 。この用途は、農業生産性と持続可能性を高める上で重要です。
太陽光発電研究
再生可能エネルギーの分野では、この化合物は太陽電池における潜在的な用途について調査されています。 チアゾール誘導体は、光吸収と電荷輸送特性を向上させることで、有機太陽電池の効率を高めることができます 。この研究は、より効率的で費用対効果の高い太陽エネルギーソリューションの開発を目指しています。
作用機序
Target of Action
Thiazole compounds are known to interact with a variety of targets in the body. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Mode of Action
The mode of action of thiazole compounds depends on their specific chemical structure and the target they interact with. Generally, these compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The result of the action of thiazole compounds can vary depending on their specific targets and mode of action. They can have a range of effects, from antimicrobial to antitumor activities
Action Environment
The action of thiazole compounds can be influenced by various environmental factors. For example, the solubility of these compounds can affect their bioavailability and efficacy
Safety and Hazards
生化学分析
Biochemical Properties
2-Cyclobutoxy-4-methyl-1,3-thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The thiazole ring in this compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, 2-Cyclobutoxy-4-methyl-1,3-thiazole can act as a ligand, binding to metal ions and influencing enzymatic activity . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Cellular Effects
The effects of 2-Cyclobutoxy-4-methyl-1,3-thiazole on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, 2-Cyclobutoxy-4-methyl-1,3-thiazole can affect gene expression and cellular metabolism . Studies have also indicated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Cyclobutoxy-4-methyl-1,3-thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function . This binding can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, 2-Cyclobutoxy-4-methyl-1,3-thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclobutoxy-4-methyl-1,3-thiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Cyclobutoxy-4-methyl-1,3-thiazole remains stable under certain conditions, but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Cyclobutoxy-4-methyl-1,3-thiazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 2-Cyclobutoxy-4-methyl-1,3-thiazole can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Cyclobutoxy-4-methyl-1,3-thiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Cyclobutoxy-4-methyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, 2-Cyclobutoxy-4-methyl-1,3-thiazole can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Cyclobutoxy-4-methyl-1,3-thiazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-cyclobutyloxy-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHAOTJZJIXEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)


![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

